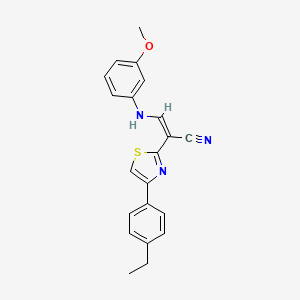

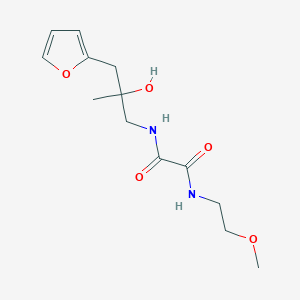

3-(2-(diethylamino)ethyl)-N-(2-methoxyethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a quinazoline derivative, which is a class of organic compounds containing a quinazoline moiety, a bicyclic heterocycle made up of two fused benzene and pyrimidine rings . Quinazoline derivatives have been studied for their potential medicinal properties, including anticancer, anti-inflammatory, and antimicrobial activities .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinazoline ring, along with the attached 2-methoxyethyl and diethylaminoethyl groups . The exact structure would need to be determined through techniques such as nuclear magnetic resonance (NMR) or X-ray crystallography .Chemical Reactions Analysis

Quinazoline derivatives can undergo a variety of chemical reactions, including substitutions, additions, and ring-opening reactions . The specific reactions that this compound would undergo would depend on the reaction conditions and the other reactants present .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar 2-methoxyethyl and diethylaminoethyl groups would likely make the compound somewhat soluble in polar solvents . The exact properties would need to be determined experimentally .Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activities

Research has demonstrated the synthesis of novel heterocyclic compounds derived from complex chemical structures similar to the mentioned compound, showcasing their potential antimicrobial activities. These compounds have been evaluated against various bacterial and fungal strains, indicating their significance in the development of new antimicrobial agents. The exploration of these compounds' synthesis pathways also contributes to the broader field of medicinal chemistry, where novel therapeutic agents are continuously sought after to combat resistant microbial strains (Desai, Shihora, & Moradia, 2007).

Anticancer Research

Further studies have focused on synthesizing and characterizing new compounds for their anticancer activities, particularly against breast cancer cell lines. The creation of 1-[(aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives and their evaluation against the MCF-7 cell line underscore the potential of such compounds in anticancer research. These findings highlight the importance of chemical synthesis in developing new therapeutic agents that could be effective in treating cancer (Gaber et al., 2021).

Direcciones Futuras

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(2-(diethylamino)ethyl)-N-(2-methoxyethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide' involves the condensation of 2-amino-4-oxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid with 2-(diethylamino)ethyl chloride followed by reaction with 2-methoxyethyl isothiocyanate.", "Starting Materials": [ "2-amino-4-oxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid", "2-(diethylamino)ethyl chloride", "2-methoxyethyl isothiocyanate" ], "Reaction": [ "Step 1: 2-amino-4-oxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid is reacted with thionyl chloride to form 2-chloro-4-oxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid.", "Step 2: 2-chloro-4-oxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid is reacted with 2-(diethylamino)ethyl chloride in the presence of a base such as triethylamine to form 3-(2-(diethylamino)ethyl)-2-chloro-4-oxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid.", "Step 3: 3-(2-(diethylamino)ethyl)-2-chloro-4-oxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid is reacted with 2-methoxyethyl isothiocyanate in the presence of a base such as triethylamine to form the final product, 3-(2-(diethylamino)ethyl)-N-(2-methoxyethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide." ] } | |

| 422528-14-1 | |

Fórmula molecular |

C18H26N4O3S |

Peso molecular |

378.49 |

Nombre IUPAC |

3-[2-(diethylamino)ethyl]-N-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |

InChI |

InChI=1S/C18H26N4O3S/c1-4-21(5-2)9-10-22-17(24)14-7-6-13(12-15(14)20-18(22)26)16(23)19-8-11-25-3/h6-7,12H,4-5,8-11H2,1-3H3,(H,19,23)(H,20,26) |

Clave InChI |

OAHYZAARESFKGL-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCN1C(=O)C2=C(C=C(C=C2)C(=O)NCCOC)NC1=S |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methyl-3-phenyl-N-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2717249.png)

![6-(1,3-Benzodioxol-5-yl)-2-[(4-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2717250.png)

![4-benzyl-6-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B2717255.png)

![(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2717258.png)

![1-Methyl-2-oxabicyclo[2.1.1]hexane-4-carbonitrile](/img/structure/B2717260.png)

![ethyl 2-{2-[(4-fluorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate](/img/structure/B2717262.png)